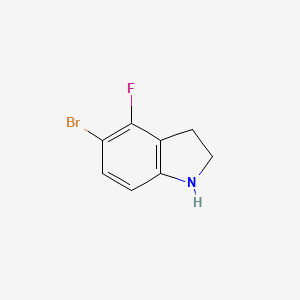

4,7-Difluoro-2-methyl-1H-indole

Übersicht

Beschreibung

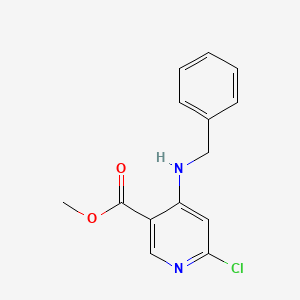

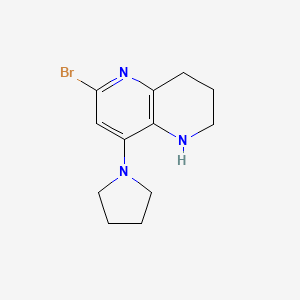

4,7-Difluoro-2-methyl-1H-indole is a chemical compound with the molecular formula C9H7F2N . It has a molecular weight of 153.13 and is typically stored in a dry environment at 2-8°C . The compound is solid or semi-solid in its physical form .

Molecular Structure Analysis

The molecular structure of 4,7-Difluoro-2-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, which is a characteristic structure of indoles . The molecule also contains two fluorine atoms and one methyl group .Chemical Reactions Analysis

Indole derivatives, including 4,7-Difluoro-2-methyl-1H-indole, can undergo various chemical reactions. For example, electrophilic substitution can occur readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

4,7-Difluoro-2-methyl-1H-indole has a molecular weight of 153.13 . It is a solid or semi-solid substance that is stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

4,7-Difluoro-2-methyl-1H-indole is a structurally important component in a variety of biologically active compounds. Its synthesis and functionalization have been a focus of research, particularly through palladium-catalyzed reactions. These methods are widely applicable due to their tolerance for a range of functionalities, making them suitable for complex molecules. Such synthetic processes are crucial in producing fine chemicals, agrochemicals, and pharmaceutical intermediates efficiently and with minimal waste (Cacchi & Fabrizi, 2005).

Application in Live Cell Imaging

Indole derivatives, including those similar to 4,7-Difluoro-2-methyl-1H-indole, have been developed as 'turn-on' chemosensors for mercury ions (Hg2+) in solutions and in live cell imaging. This application is based on the inhibition of a photoinduced electron transfer process by Hg2+ ions, demonstrating the potential of indole derivatives in biological and environmental monitoring (Kaur et al., 2016).

Structural Analysis and Nonlinear Optical Properties

The indole nucleus, including its derivatives, shows immense interest for diverse applications. A study synthesized novel indole-based derivatives and performed structural analysis using techniques like X-ray diffraction and density functional theory. These studies revealed fine nonlinear optical (NLO) properties, suggesting potential high-tech applications (Tariq et al., 2020).

Photophysical Properties and Anion Sensing

New fluorescent indole derivatives have been synthesized and investigated for their photophysical properties. Some of these derivatives show significant potential as fluorescent probes, particularly for sensing fluoride ions (F-), indicating a possible application in chemical sensing technologies (Pereira et al., 2010).

Antimicrobial Properties

Certain indole derivatives, including those structurally related to 4,7-Difluoro-2-methyl-1H-indole, have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising activities against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Chundawat et al., 2016).

Safety And Hazards

The safety information for 4,7-Difluoro-2-methyl-1H-indole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Eigenschaften

IUPAC Name |

4,7-difluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSPAGAKPSGDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Difluoro-2-methyl-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)

![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)

![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)